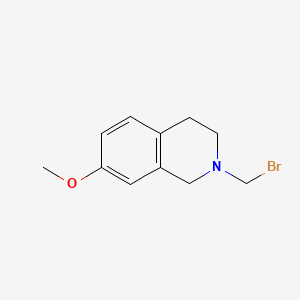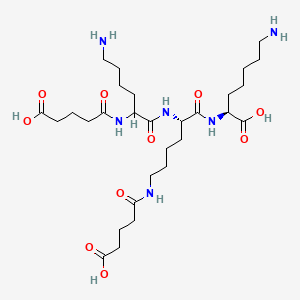
1-Bromo-2-dodecyltetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-dodecyltetradecane is an organic compound with the molecular formula C26H53Br. It is a brominated alkane, characterized by a long carbon chain with a bromine atom attached to the second carbon. This compound is used in various chemical applications, particularly in the synthesis of complex organic molecules and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-dodecyltetradecane can be synthesized through the bromination of 2-dodecyltetradecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the brominated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-dodecyltetradecane under optimized conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-dodecyltetradecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Catalyzed by palladium complexes in the presence of bases like potassium carbonate (K2CO3) and boronic acids.
Major Products Formed
Substitution Reactions: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
1-Bromo-2-dodecyltetradecane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its long hydrophobic chain.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Applied in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-dodecyltetradecane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to create complex molecules and polymers.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromotetradecane: Similar in structure but with a shorter carbon chain (C14H29Br).
1-Bromohexadecane: Another brominated alkane with a slightly longer carbon chain (C16H33Br).
Uniqueness
1-Bromo-2-dodecyltetradecane is unique due to its specific carbon chain length and the position of the bromine atom. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in polymer synthesis and material science.
Propiedades
Fórmula molecular |
C26H53Br |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
13-(bromomethyl)pentacosane |
InChI |
InChI=1S/C26H53Br/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3 |
Clave InChI |
YRISMSKJSHNCPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)


![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)

![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)

![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)

![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)

![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)

![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
